

# Application Notes and Protocols for Tetraphenylene Derivatives as Hole Transport Materials

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## Compound of Interest

Compound Name: **Tetraphenylene**

Cat. No.: **B3251814**

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This document provides detailed application notes and protocols for the use of **tetraphenylene** derivatives as hole transport materials (HTMs) in organic electronic devices. The unique saddle-shaped, non-planar structure of the **tetraphenylene** core offers significant advantages, including the formation of stable amorphous films by preventing  $\pi$ - $\pi$  stacking, which is crucial for device longevity and performance.<sup>[1]</sup> These materials are emerging as promising alternatives to conventional HTMs in applications such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

## Overview of Tetraphenylene-Based Hole Transport Materials

**Tetraphenylene** and its derivatives are a class of organic molecules characterized by a central eight-membered ring fused with four benzene rings. This rigid, non-planar structure imparts desirable properties for HTMs, including high thermal stability and good solubility in common organic solvents.<sup>[2]</sup> Molecular engineering of the **tetraphenylene** core, through the addition of various functional groups, allows for the tuning of its electronic and physical properties to optimize performance in specific device architectures. For instance, the introduction of electron-donating triphenylamine moieties can enhance the hole mobility and facilitate efficient hole injection and transport.

## Quantitative Data Summary

The following table summarizes the key performance parameters of representative **tetraphenylene**-based and related hole transport materials from experimental studies.

Material Name	HOMO Level (eV)	LUMO Level (eV)	Hole Mobility (cm <sup>2</sup> /Vs)	Device Type	Power Conversion Efficiency (PCE) (%)	External Quantum Efficiency (EQE) (%)	Light Emission Luminescence (cd/m <sup>2</sup> )
OTP-OMeDPA	-5.15	-2.11	1.5 x 10 <sup>-4</sup>	PSC	20.6	-	-
OTPE-OMeDPA	-5.18	-2.15	2.1 x 10 <sup>-4</sup>	PSC	21.5	-	-
CJ-03	-5.18	-	1.12 x 10 <sup>-4</sup>	PSC	20.06	-	-
CJ-04	-	-	4.67 x 10 <sup>-5</sup>	PSC	13.75	-	-
spiro-OMeTAD (reference)	-5.10	-2.05	2.0-5.0 x 10 <sup>-5</sup>	PSC	18.90 - 19.4	-	-

Note: Data for OTP-OMeDPA and OTPE-OMeDPA are from reference[1]. Data for CJ-03 and CJ-04 are from reference[3][4]. Data for the reference compound spiro-OMeTAD is from references[1][3]. The hole mobility values are often measured using the space-charge limited current (SCLC) method.

## Experimental Protocols

# Synthesis of a Fused Tetraphenylethylene-Triphenylamine Derivative (F-TPE)

This protocol describes the synthesis of a fused tetraphenylethylene-triphenylamine (F-TPE) derivative, a material closely related to **tetraphenylene**-based HTMs, which has shown promise in perovskite solar cells. The synthesis involves a Scholl reaction followed by a Suzuki-Miyaura cross-coupling reaction.<sup>[5]</sup>

## Step 1: Synthesis of Intermediate Compound 2<sup>[5]</sup>

- Under an Argon atmosphere, add 1,1,2,2-Tetrakis(4-bromophenyl)ethene (Compound 1) (0.65 g, 1 mmol) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (0.45 g, 2 mmol) to a 9:1 mixture of CH<sub>2</sub>Cl<sub>2</sub> and MeSO<sub>3</sub>H.
- Stir the reaction mixture for 24 hours at room temperature (22-25 °C).
- Quench the reaction by adding NaHCO<sub>3</sub> solution.
- Extract the product with CH<sub>2</sub>Cl<sub>2</sub>.
- Dry the organic phase over Na<sub>2</sub>SO<sub>4</sub> and concentrate using a rotary evaporator.
- Purify the crude solid by column chromatography (DCM:PE = 1:1) to obtain Compound 2 as a white solid (yield: 32%).

## Step 2: Synthesis of the Final Product (F-TPE)<sup>[5]</sup>

- In a 100 mL flask, combine Compound 2 (0.13 g, 0.2 mmol), 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (0.43 g, 1 mmol), Pd(PPh<sub>3</sub>)<sub>4</sub> (120 mg, 0.1 mmol), and 2 M K<sub>2</sub>CO<sub>3</sub> solution (4 mL) in DMF (40 mL).
- Degas the mixture with N<sub>2</sub>.
- Stir the mixture at 95 °C for 24 hours.
- After cooling to room temperature, pour the reaction mixture into 300 mL of cold Na<sub>2</sub>SO<sub>4</sub> solution to precipitate the crude product.

- Dry the resulting yellow solid and purify it by column chromatography (DCM:PE = 2:1) to obtain F-TPE as a yellow solid (yield: 71%).

## Fabrication of a Perovskite Solar Cell Device

This protocol details the fabrication of a perovskite solar cell using a **tetraphenylene**-based HTM.

Device Architecture: FTO / SnO<sub>2</sub> / Perovskite / HTM / Au

Materials:

- FTO-coated glass substrates
- SnO<sub>2</sub> precursor solution
- Perovskite precursor solution (e.g., CsFAMAPbBrI)
- HTM solution (20 mg/mL of the **tetraphenylene** derivative in anhydrous chlorobenzene)[5][6]
- For doped HTL: 30 mg/mL HTM in chlorobenzene with 8 µL of 4-tert-butylpyridine and 15 µL of lithium bis(trifluoromethylsulphonyl)imide (520 mg/mL in acetonitrile)[5]
- Gold (Au) for the electrode

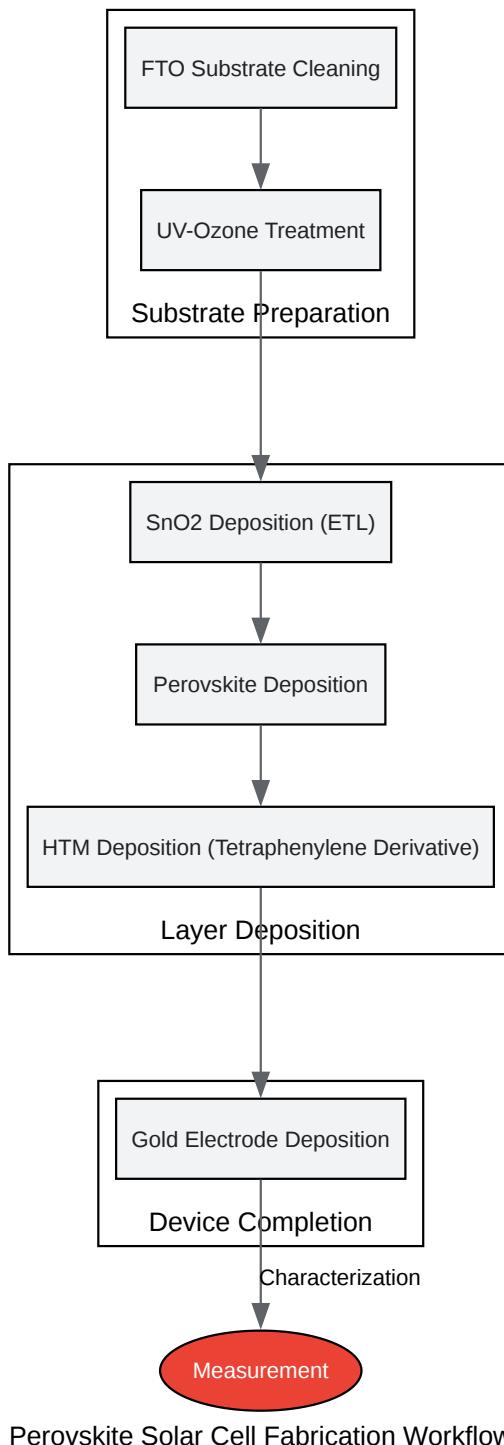
Procedure:

- Substrate Cleaning: Sequentially clean the FTO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes before use.
- Electron Transport Layer (ETL) Deposition: Deposit a layer of SnO<sub>2</sub> onto the FTO substrate by spin-coating the precursor solution, followed by annealing.
- Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the SnO<sub>2</sub> layer. The exact spin-coating parameters (speed and time) will depend on the specific perovskite composition and desired thickness. Anneal the perovskite film at 100 °C for 1.5 hours.[5]

- Hole Transport Layer (HTL) Deposition: After the substrate cools to room temperature, spin-coat the HTM solution onto the perovskite layer at 5000 rpm for 30 seconds.[5]
- Gold Electrode Deposition: Transfer the device to a thermal evaporator and deposit an 80-100 nm thick gold electrode on top of the HTL through a shadow mask.

## Visualizations

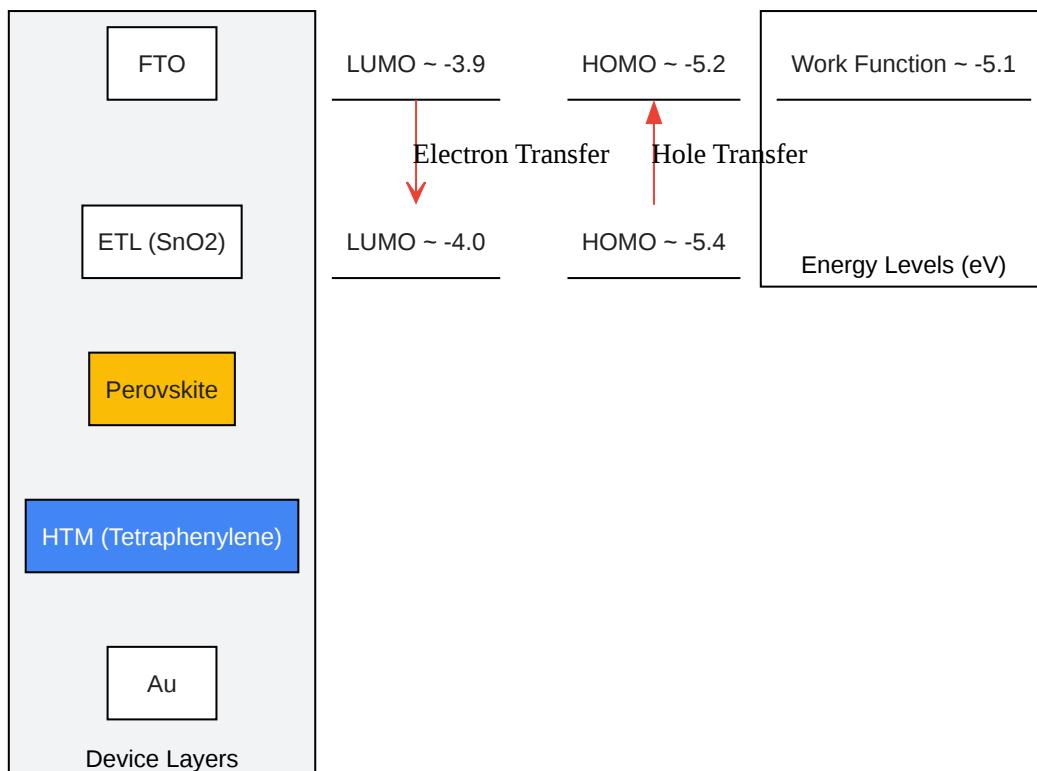
Caption: General molecular structure of a **tetraphenylene**-based HTM.



Perovskite Solar Cell Fabrication Workflow

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Caption: Workflow for perovskite solar cell fabrication.



Energy Level Diagram of a Perovskite Solar Cell

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Caption: Energy level alignment in a perovskite solar cell.

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